Cas no 349103-24-8 ((S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine)

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine structure
349103-24-8 structure
Product Name:(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
CAS No:349103-24-8
MF:C24H22NO2P
MW:387.410747051239
CID:2952379
Update Time:2025-10-22

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Chemical and Physical Properties

Names and Identifiers

    • (11bR)-N,N-Diethyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)diethylamine
    • (11bR)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • (11bS)-N,N-Diethyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPH
    • Inchi: 1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3
    • InChI Key: SQKCCVLITFBZPD-UHFFFAOYSA-N
    • SMILES: P1(N(CC)CC)OC2C=CC3C=CC=CC=3C=2C2=C(C=CC3C=CC=CC2=3)O1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 487
  • XLogP3: 6.8
  • Topological Polar Surface Area: 29.5

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(11bR)\u200b-N,\u200bN-Diethyl-dinaphtho[2,\u200b1-\u200bd:1',\u200b2'-\u200bf]\u200b[1,\u200b3,\u200b2]\u200bdioxaphosphepin-\u200b4-\u200bamine
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(11bR)\u200b-N,\u200bN-Diethyl-dinaphtho[2,\u200b1-\u200bd:1',\u200b2'-\u200bf]\u200b[1,\u200b3,\u200b2]\u200bdioxaphosphepin-\u200b4-\u200bamine
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(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Related Literature

Additional information on (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Comprehensive Overview of (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS No. 349103-24-8)

The compound (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS No. 349103-24-8) is a highly specialized chiral organophosphorus derivative with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring a dinaphtho-fused dioxaphosphepine core, makes it a valuable ligand in transition-metal-catalyzed reactions. Researchers and industries are increasingly interested in this compound due to its potential to enhance enantioselectivity in pharmaceutical intermediates and fine chemical production.

One of the most searched questions in the field of asymmetric catalysis is: "How can chiral phosphorus ligands improve enantioselective reactions?" The answer lies in the steric and electronic properties of ligands like (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine. Its rigid dinaphthyl backbone and electron-donating diethylamino group create an optimal environment for controlling the spatial arrangement of reactants, leading to high enantiomeric excess (ee) in products. This aligns with the growing demand for greener and more efficient synthetic methodologies.

Recent advancements in AI-driven molecular design have brought renewed attention to compounds like CAS 349103-24-8. Computational chemists frequently search for "phosphorus-containing chiral catalysts for C-C bond formation", where this compound shows remarkable promise. Its application in Suzuki-Miyaura couplings and hydrogenation reactions has been documented in several high-impact journals, making it a subject of interest for both academic and industrial researchers.

The synthesis of (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine involves a multi-step process starting from readily available naphthol derivatives. A common query among synthetic chemists is: "What are the key challenges in preparing sterically hindered phosphorus ligands?" For this particular compound, the main hurdles include controlling the stereochemistry at the phosphorus center and maintaining the integrity of the strained dioxaphosphepine ring system during purification. These aspects are crucial for ensuring batch-to-batch consistency in industrial applications.

From a commercial perspective, the compound's relevance extends to the pharmaceutical industry's shift toward chiral drugs. Regulatory agencies worldwide are emphasizing the importance of enantiopure active pharmaceutical ingredients (APIs), driving demand for efficient chiral auxiliaries and catalysts. 349103-24-8 has shown particular utility in the synthesis of β-amino acid derivatives, which are key building blocks for numerous therapeutic agents. This connection to drug development makes it a frequent subject in patent literature and technology transfer discussions.

Environmental considerations also play a role in the compound's appeal. Compared to traditional heavy metal catalysts, phosphorus-based systems like (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine often demonstrate better biodegradability profiles. This aligns with the chemical industry's focus on green chemistry principles and answers the frequently searched question: "Are there sustainable alternatives to precious metal catalysts in asymmetric synthesis?" The compound's potential for catalyst recovery and reuse further enhances its environmental credentials.

Analytical characterization of CAS 349103-24-8 presents unique challenges that often prompt searches for "advanced techniques for chiral phosphorus compound analysis". The compound's stereogenic phosphorus center requires sophisticated NMR methods (such as 31P NMR) combined with chiral HPLC for proper identification and purity assessment. These analytical aspects are critical for quality control in both research and production settings, particularly when the compound is employed in GMP-compliant pharmaceutical manufacturing.

Looking toward future applications, materials science researchers are investigating the use of (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in chiral polymeric materials and liquid crystals. The compound's ability to induce helical structures in macromolecules makes it relevant to emerging technologies in optoelectronics and display materials. This expanding scope of application ensures continued interest in the compound's physicochemical properties and structure-activity relationships.

For researchers considering working with this compound, frequently asked questions include: "What are the storage conditions for air-sensitive phosphorus ligands?" and "How does solvent choice affect the performance of dinaphthodioxaphosphepine catalysts?" Proper handling under inert atmosphere and careful solvent screening (typically favoring aprotic solvents like toluene or THF) are essential for maintaining the compound's catalytic activity. These practical considerations are as important as the compound's synthetic potential when planning experimental work.

In conclusion, (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS 349103-24-8) represents a sophisticated tool for modern synthetic chemistry, bridging the gap between academic discovery and industrial application. Its versatility in enantioselective transformations, combined with growing interest in sustainable catalysis, positions it as a compound of enduring significance in the chemical sciences.

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